(2,2-Dimethylbutyl)(propan-2-yl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylbutyl)(propan-2-yl)amine” consists of a central nitrogen atom bonded to a 2,2-dimethylbutyl group and a propan-2-yl group. The molecule contains a total of 30 atoms, including 21 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom .
Scientific Research Applications
Structural Analysis and Chemical Modifications
Structure-Activity Relationships in Cancer Therapeutics : A study by Mun et al. (2012) explored the structural motifs of a small molecule HIF-1 pathway inhibitor, which contained a structure similar to (2,2-Dimethylbutyl)(propan-2-yl)amine, to optimize its pharmacological properties for cancer therapy (Mun et al., 2012).
Synthesis of Structurally Diverse Libraries : Roman (2013) used a compound structurally related to this compound to generate a diverse library of compounds, showcasing the compound’s potential as a versatile precursor in synthetic chemistry (Roman, 2013).
Pharmaceutical and Biological Applications
Antimicrobial Studies : Tayade et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial properties, indicating potential applications in drug development (Tayade et al., 2012).
Molecular Recognition and Hydrogen Bonding : Wash et al. (1997) studied a compound containing 2,2-dimethylbutyl components for its self-complementing molecular recognition capabilities, highlighting potential applications in materials science and molecular engineering (Wash et al., 1997).
Material Science and Engineering Applications
Functional Modification of Polymers : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using amines including derivatives of this compound, indicating its utility in material engineering (Aly & El-Mohdy, 2015).
Strontium Complexes in Catalysis : George et al. (2012) synthesized strontium complexes using β-diketiminate ligands derived from compounds structurally related to this compound, showing potential applications in catalysis and materials chemistry (George et al., 2012).
Properties
IUPAC Name |
2,2-dimethyl-N-propan-2-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-9(4,5)7-10-8(2)3/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHOTGBIVSMASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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